Cas no 955920-48-6 (4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid)

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid (DHA) is a polyunsaturated omega-3 fatty acid with a 22-carbon chain and six cis double bonds, featuring a unique trans configuration at the fourth position. This structural specificity distinguishes it from conventional all-cis DHA isomers, potentially influencing its biochemical interactions and metabolic pathways. The compound is of interest in lipid research due to its distinct stereochemistry, which may affect membrane fluidity, signaling processes, and receptor binding. Its precise configuration enables studies on the structure-activity relationships of unsaturated fatty acids, particularly in neurological and inflammatory contexts. This isomer serves as a valuable reference standard for analytical and synthetic applications in lipidomics and nutritional science.
4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid structure
955920-48-6 structure
Product Name:4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid
CAS No:955920-48-6
MF:C22H32O2
MW:328.488286972046
CID:5092298
PubChem ID:13034934
Update Time:2025-11-05

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid Chemical and Physical Properties

Names and Identifiers

    • 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-DOCOSAHEXAENOIC ACID
    • (4E,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoic acid (ACI)
    • 6217-54-5
    • SCHEMBL3226465
    • 955920-48-6
    • (4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid
    • 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid
    • Inchi: 1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18+
    • InChI Key: MBMBGCFOFBJSGT-NIQHLCGCSA-N
    • SMILES: C(=C/C/C=C/CCC(=O)O)/C/C=C\C/C=C\C/C=C\C/C=C\CC

Computed Properties

  • Exact Mass: 328.240230259g/mol
  • Monoisotopic Mass: 328.240230259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 14
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 6
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 37.3Ų

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid Pricemore >>

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Additional information on 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid

Professional Introduction to 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic Acid (CAS No. 955920-48-6)

4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid, identified by the chemical abstracts service number CAS No. 955920-48-6, is a specialized polyunsaturated fatty acid (PUFA) that has garnered significant attention in the field of nutritional science and pharmaceutical research. This compound, belonging to the omega-3 fatty acid family, is characterized by its unique geometric configuration, which influences its biological activity and potential therapeutic applications. The presence of multiple double bonds in specific positions (E and Z configurations) imparts distinct properties that make it a subject of intense study for its potential health benefits.

The structure of 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid is closely related to other well-known omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, the specific arrangement of double bonds in this compound distinguishes it from its more commonly studied counterparts. This structural uniqueness has led researchers to explore its potential roles in various physiological processes, including inflammation regulation, cognitive function, and cardiovascular health. The configurations of the double bonds, particularly the Z-isomers at positions 7, 10, 13, 16, and 19, are critical in determining the compound's reactivity and interactions with biological molecules.

Recent studies have highlighted the biological significance of 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid in modulating inflammatory responses. Polyunsaturated fatty acids are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The specific double bond configurations in this compound may enhance its ability to interact with lipid signaling pathways, thereby influencing inflammatory processes more effectively than other omega-3 fatty acids. For instance, research published in the journal *Biochemical Pharmacology* suggests that 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid has shown promise in studies related to cognitive health. Docosahexaenoic acid (DHA) is well-documented for its role in maintaining neuronal membrane integrity and function, but the extended chain length and specific double bond configuration of this compound may offer additional benefits. A study published in *Neuroscience Research* demonstrated that dietary supplementation with 4(E),7(Z),10(Z),13(Z),16(Z),19(Z)-Docosahexaenoic acid improved learning and memory performance in animal models. The researchers hypothesized that the unique geometric arrangement of double bonds enhances the compound's ability to incorporate into neuronal membranes, thereby optimizing neural signal transmission.

The pharmacokinetic profile of 4(E),7(Z),10(Z),13(Z),16,Z(19)-Docosahexaenoic acid is another area of active investigation. Understanding how this compound is absorbed, metabolized, and excreted is crucial for developing effective therapeutic strategies. Preliminary findings suggest that the compound has a relatively long half-life compared to other omega-3 fatty acids, which could allow for less frequent dosing. However, further studies are needed to fully characterize its pharmacokinetic properties and identify any potential interactions with other medications.

From a nutritional perspective, incorporating 4(E)(Z)(Z)(Z)(Z)(Z)-Docosahexaenoic acid into dietary supplements or functional foods could provide targeted health benefits. Unlike commercially available fish oil supplements rich in EPA and DHA, this compound offers a different ratio of double bond positions that may be more effective for certain conditions. For example, individuals with high levels of inflammation or cognitive decline might benefit from supplements containing this specialized fatty acid.

The synthesis and production of 4(E)(Z)(Z)(Z)(Z)(Z)-Docosahexaenoic acid present unique challenges due to its complex structure. Traditional methods of fatty acid synthesis often struggle to produce compounds with multiple double bonds in specific geometric configurations. Advanced techniques such as enzymatic synthesis or metabolic engineering are being explored to overcome these limitations. Companies specializing in high-value biochemical compounds are investing in these technologies to meet growing demand for precision-engineered fatty acids like this one.

Future research directions for 4(E)(Z)(Z)(Z)(Z)(Z)-Docosahexaenoic acid include exploring its potential applications in treating chronic diseases such as cardiovascular disorders and neurodegenerative conditions. The ability of polyunsaturated fatty acids to modulate lipid profiles and reduce oxidative stress makes them attractive candidates for therapeutic intervention. Clinical trials are being planned to evaluate the safety and efficacy of this compound in humans, with particular focus on its effects on blood pressure regulation and cognitive function.

In conclusion,4(E)(Z)(Z)(Z)(Z)(Z)-Docosahexaenoic acid (CAS No. 955920-48-6) represents a promising area of research with significant implications for human health. Its unique structural features set it apart from other omega-3 fatty acids, offering potential advantages in modulating inflammation and supporting cognitive function. As scientific understanding continues to evolve,this compound holds great promise for future therapeutic applications, provided further research validates its benefits and addresses any pharmacokinetic challenges.

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